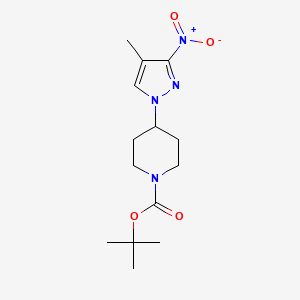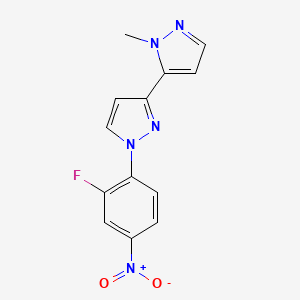
Tert-butyl 4-(4-methyl-3-nitro-1H-pyrazol-1-YL)tetrahydro-1(2H)-pyridinecarboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Tert-butyl 4-(4-methyl-3-nitro-1H-pyrazol-1-YL)tetrahydro-1(2H)-pyridinecarboxylate is a synthetic organic compound that belongs to the class of pyrazole derivatives These compounds are known for their diverse biological activities and are often used in medicinal chemistry for drug development
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Tert-butyl 4-(4-methyl-3-nitro-1H-pyrazol-1-YL)tetrahydro-1(2H)-pyridinecarboxylate typically involves multi-step organic reactions. A common synthetic route might include:
Formation of the Pyrazole Ring: Starting with a suitable precursor, such as an α,β-unsaturated ketone, the pyrazole ring can be formed through a cyclization reaction with hydrazine or its derivatives.
Formation of the Tetrahydropyridine Ring: This step may involve the reduction of a pyridine derivative to form the tetrahydropyridine ring.
Esterification: The final step involves the esterification of the carboxylic acid group with tert-butyl alcohol under acidic conditions.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This may include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The nitro group can undergo reduction to form an amino group, which can further participate in various reactions.
Substitution: The pyrazole ring can undergo electrophilic or nucleophilic substitution reactions, depending on the substituents present.
Hydrolysis: The ester group can be hydrolyzed to form the corresponding carboxylic acid.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen gas with a palladium catalyst or sodium borohydride.
Substitution: Reagents like halogens for electrophilic substitution or nucleophiles like amines for nucleophilic substitution.
Hydrolysis: Acidic or basic conditions using hydrochloric acid or sodium hydroxide.
Major Products Formed
Reduction of Nitro Group: Formation of an amino derivative.
Substitution on Pyrazole Ring: Formation of various substituted pyrazole derivatives.
Hydrolysis of Ester: Formation of the corresponding carboxylic acid.
Scientific Research Applications
Chemistry
Synthesis of Complex Molecules: Used as an intermediate in the synthesis of more complex organic molecules.
Catalysis: Potential use as a ligand in catalytic reactions.
Biology
Enzyme Inhibition: Potential use as an inhibitor of specific enzymes due to the presence of the pyrazole ring.
Antimicrobial Activity: The nitro group may confer antimicrobial properties.
Medicine
Drug Development: Potential use in the development of new pharmaceuticals targeting specific diseases.
Anti-inflammatory Agents: The pyrazole ring is a common motif in anti-inflammatory drugs.
Industry
Agrochemicals: Potential use in the development of pesticides or herbicides.
Material Science: Use in the synthesis of novel materials with specific properties.
Mechanism of Action
The mechanism of action of Tert-butyl 4-(4-methyl-3-nitro-1H-pyrazol-1-YL)tetrahydro-1(2H)-pyridinecarboxylate would depend on its specific application. In medicinal chemistry, it may act by binding to specific molecular targets such as enzymes or receptors, thereby modulating their activity. The nitro group may undergo reduction to form reactive intermediates that can interact with biological molecules.
Comparison with Similar Compounds
Similar Compounds
Tert-butyl 4-(4-methyl-1H-pyrazol-1-YL)tetrahydro-1(2H)-pyridinecarboxylate: Lacks the nitro group, which may result in different biological activity.
4-(4-methyl-3-nitro-1H-pyrazol-1-YL)tetrahydro-1(2H)-pyridinecarboxylic acid: Lacks the tert-butyl ester group, which may affect its solubility and reactivity.
Uniqueness
The presence of both the nitro group and the tert-butyl ester group in Tert-butyl 4-(4-methyl-3-nitro-1H-pyrazol-1-YL)tetrahydro-1(2H)-pyridinecarboxylate makes it unique. The nitro group can participate in redox reactions, while the tert-butyl ester group can influence the compound’s solubility and stability.
Properties
Molecular Formula |
C14H22N4O4 |
|---|---|
Molecular Weight |
310.35 g/mol |
IUPAC Name |
tert-butyl 4-(4-methyl-3-nitropyrazol-1-yl)piperidine-1-carboxylate |
InChI |
InChI=1S/C14H22N4O4/c1-10-9-17(15-12(10)18(20)21)11-5-7-16(8-6-11)13(19)22-14(2,3)4/h9,11H,5-8H2,1-4H3 |
InChI Key |
UXWXYKKZBGAYBE-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CN(N=C1[N+](=O)[O-])C2CCN(CC2)C(=O)OC(C)(C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![Methyl 5-chloro-3,6-dimethylisoxazolo[5,4-b]pyridine-4-carboxylate](/img/structure/B10909065.png)
![Methyl 6-(4-(difluoromethoxy)phenyl)-1-(4-fluorophenyl)-3-methyl-1H-pyrazolo[3,4-b]pyridine-4-carboxylate](/img/structure/B10909068.png)
![ethyl 4-[(3,5-dimethyl-4-nitro-1H-pyrazol-1-yl)methyl]-2-[(tetrahydrofuran-2-ylmethyl)amino]-1,3-thiazole-5-carboxylate](/img/structure/B10909075.png)
![4-({[(1,3-dimethyl-1H-pyrazol-4-yl)methyl]amino}methyl)benzoic acid](/img/structure/B10909080.png)
![1-[3,5-bis(difluoromethyl)-5-hydroxy-4,5-dihydro-1H-pyrazol-1-yl]-2-(4-nitro-1H-pyrazol-1-yl)propan-1-one](/img/structure/B10909084.png)

![4-({[(1-ethyl-1H-pyrazol-5-yl)methyl]amino}methyl)benzoic acid](/img/structure/B10909092.png)
![1-[7-(4-Fluorophenyl)pyrazolo[1,5-a]pyrimidin-3-yl]ethanone](/img/structure/B10909095.png)
![1-(4-amino-1,2,5-oxadiazol-3-yl)-5-[(1,3-benzothiazol-2-ylsulfanyl)methyl]-N'-{(E)-[5-(4-nitrophenyl)furan-2-yl]methylidene}-1H-1,2,3-triazole-4-carbohydrazide](/img/structure/B10909096.png)
![N-(3,5-dichlorophenyl)-1-[(4-nitro-1H-pyrazol-1-yl)methyl]-1H-pyrazole-3-carboxamide](/img/structure/B10909099.png)
![5-[(2,5-Dichlorophenoxy)methyl]thiophene-2-carboxylic acid](/img/structure/B10909100.png)
![6-[(1-Methyl-1H-pyrazol-4-YL)methoxy]pyridin-3-amine](/img/structure/B10909103.png)
![4-{(E)-[2-(6-methoxy-2-phenylpyrimidin-4-yl)hydrazinylidene]methyl}-N,N-dimethylaniline](/img/structure/B10909112.png)
![butyl 4-({[(5Z)-5-(2-chlorobenzylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]methyl}amino)benzoate](/img/structure/B10909118.png)
